2-Hydroxyacetamide

説明

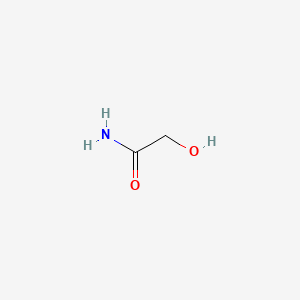

Structure

3D Structure

特性

IUPAC Name |

2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGPACAKMCUCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208531 | |

| Record name | Glycolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-42-5 | |

| Record name | 2-Hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EAK3UR7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetamide, also known as glycolamide, is a bifunctional organic molecule featuring both a hydroxyl and an amide group. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic profile. While primarily recognized as a versatile building block in organic and medicinal chemistry, its structural characteristics are crucial for understanding its reactivity and potential applications in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate its molecular structure and synthetic utility.

Molecular Structure and Properties

This compound (IUPAC name: this compound) is a simple, yet versatile, organic compound with the chemical formula C₂H₅NO₂.[1] Its molecular weight is approximately 75.07 g/mol .[2] The presence of both a primary alcohol (-OH) and a primary amide (-CONH₂) functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[3]

Physicochemical Properties

This compound is a white crystalline solid with a melting point in the range of 118-120 °C.[2] It exhibits good solubility in water.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₅NO₂ | [1] |

| Molecular Weight | 75.07 g/mol | [2] |

| Melting Point | 118-120 °C | [2] |

| Appearance | White crystalline powder | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Glycolamide, Glycolic acid amide | [1] |

| CAS Number | 598-42-5 | [4] |

Table 1: Physicochemical Properties of this compound

Crystallographic Data

Note: The following table provides representative bond lengths and angles based on data from related compounds and computational models, as a direct experimental crystal structure for this compound was not found.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C=O | ~1.21 | O=C-N | ~124 |

| C-N | ~1.35 | O=C-C | ~123 |

| C-C | ~1.50 | N-C-C | ~113 |

| C-O (hydroxyl) | ~1.41 | C-C-O | ~111 |

Table 2: Representative Bond Lengths and Angles for this compound

Spectroscopic Characterization

The molecular structure of this compound can be elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental spectra for this compound are available on spectral databases such as SpectraBase.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the methylene (B1212753) (-CH₂-), hydroxyl (-OH), and amide (-NH₂) groups. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the carbonyl carbon and the α-carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad O-H stretch from the hydroxyl group.

-

N-H stretching vibrations from the primary amide.

-

A strong C=O stretching absorption from the amide carbonyl group.

-

C-N stretching and N-H bending vibrations.

The NIST WebBook provides access to an experimental condensed-phase IR spectrum of glycolamide.[9]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of water, ammonia (B1221849), or the carbonyl group.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ammonolysis of an ester of glycolic acid, such as ethyl glycolate (B3277807).[10]

Materials:

-

Ethyl glycolate

-

Anhydrous ammonia

-

Ethanol (B145695) (as solvent)

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

Procedure:

-

Dissolve ethyl glycolate in ethanol in a round-bottom flask equipped with a condenser and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Spectroscopic Analysis

Standard protocols for acquiring NMR, IR, and MS spectra should be followed.

-

NMR: Samples should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

IR: Spectra can be obtained using KBr pellets or as a mull.

-

MS: Electron ionization (EI) or electrospray ionization (ESI) can be used.

Role as a Chemical Building Block

Extensive literature searches did not reveal any direct involvement of this compound in specific biological signaling pathways. Its primary role in the context of drug development and life sciences is as a versatile chemical scaffold. The presence of two reactive functional groups allows for the synthesis of a wide array of more complex molecules with potential biological activities.

The following diagram illustrates the key reactive sites on the this compound molecule and the types of reactions it can undergo.

Caption: Reactivity of this compound's functional groups.

The workflow for synthesizing derivatives from this compound generally follows a logical progression of functional group modification.

Caption: General synthetic workflow using this compound.

Conclusion

This compound is a fundamental building block in chemical synthesis, offering two distinct and reactive functional groups. Its well-defined molecular structure and predictable reactivity make it an important starting material for the development of a wide range of more complex molecules, including those with potential therapeutic applications. While it does not appear to be directly involved in biological signaling, its utility as a synthetic intermediate is of significant interest to researchers in drug discovery and development. This guide provides a foundational understanding of its molecular characteristics to aid in these research endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Glycolamide 98 598-42-5 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Crystal Structures of a Series of Hydroxamic Acids [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 9. Glycolamide [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetamide, also known as glycolamide, is a valuable bifunctional molecule possessing both a primary hydroxyl and an amide group. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, specialty polymers, and other fine chemicals. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound (CAS 598-42-5) is a white crystalline solid with good water solubility.[1] Its utility in chemical research and development stems from the reactivity of its two functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation, while the amide group can be subjected to hydrolysis, reduction, and other functionalizations.[1] This dual reactivity allows for its use as a precursor in the synthesis of more complex molecules and as a structural motif in medicinal chemistry.[1] This guide will explore the most common and practical laboratory-scale synthesis pathways for producing this compound.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several routes, primarily involving the manipulation of glycolic acid and its derivatives. The most prominent pathways include the ammonolysis of glycolate (B3277807) esters and the direct amidation of glycolic acid. A potential, though less controlled, pathway involves the partial hydrolysis of glycolonitrile (B6354644).

Ammonolysis of Glycolate Esters

The reaction of a glycolic acid ester, such as ethyl glycolate or methyl glycolate, with ammonia (B1221849) is a common and effective method for the synthesis of this compound. This nucleophilic acyl substitution reaction, known as ammonolysis, involves the displacement of the alkoxy group of the ester by an amino group.

Reaction Scheme:

Figure 1: Ammonolysis of Ethyl Glycolate to this compound.

This method is often favored due to the availability of the starting esters and the generally clean nature of the reaction, with the primary byproduct being the corresponding alcohol, which is easily removed.

Direct Amidation of Glycolic Acid

Glycolic acid can be directly converted to this compound by reaction with ammonia. This reaction typically requires heating to drive the dehydration of the intermediate ammonium (B1175870) glycolate salt to the amide.[2][3]

Reaction Scheme:

Figure 2: Direct Amidation of Glycolic Acid.

While conceptually straightforward, this method can require more forcing conditions compared to ammonolysis of esters and may lead to the formation of oligomers of glycolic acid as byproducts.[2]

Controlled Hydrolysis of Glycolonitrile

Glycolonitrile (hydroxyacetonitrile) can be hydrolyzed to produce this compound. This reaction proceeds via the formation of the amide as an intermediate, which is then further hydrolyzed to glycolic acid. Therefore, to obtain the desired amide, the reaction conditions must be carefully controlled to stop the hydrolysis at the intermediate stage. Enzymatic methods using nitrile hydratase are particularly effective for this selective transformation, though chemical methods can also be employed.

Reaction Scheme:

Figure 3: Stepwise Hydrolysis of Glycolonitrile.

This pathway is of industrial interest due to the direct synthesis of glycolonitrile from formaldehyde (B43269) and hydrogen cyanide. However, achieving high selectivity for the amide in a chemical process can be challenging.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis pathways. It is important to note that specific yields and optimal conditions can vary based on the scale of the reaction and the specific reagents and equipment used.

| Parameter | Ammonolysis of Ethyl Glycolate | Direct Amidation of Glycolic Acid |

| Starting Materials | Ethyl glycolate, Ammonia | Glycolic acid, Ammonia |

| Typical Solvent | Ethanol or excess ammonia | Water or no solvent |

| Reaction Temperature | 25-100 °C | >100 °C (typically 120-160 °C) |

| Reaction Time | 2-24 hours | 1-6 hours |

| Reported Yield | Moderate to High (60-90%) | Variable, depends on conditions |

| Key Byproducts | Ethanol | Water, glycolic acid oligomers |

| Purification Method | Recrystallization | Recrystallization, Chromatography |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the ammonolysis of ethyl glycolate. This method is chosen for its reliability and relative ease of execution in a laboratory setting.

Synthesis of this compound via Ammonolysis of Ethyl Glycolate

Materials:

-

Ethyl glycolate

-

Concentrated aqueous ammonia (28-30%)

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Ice bath

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place ethyl glycolate.

-

Cool the flask in an ice bath.

-

Slowly add an excess of cold, concentrated aqueous ammonia to the stirred ethyl glycolate. A typical molar ratio of ammonia to ester is 10:1 or higher. The reaction can also be performed in a sealed vessel if heating is required.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the excess ammonia and ethanol (if used as a co-solvent) under reduced pressure using a rotary evaporator.

-

The resulting crude product, a white solid, is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Experimental Workflow:

Figure 4: Workflow for Ammonolysis of Ethyl Glycolate.

Conclusion

The synthesis of this compound is achievable through several well-established chemical pathways. The ammonolysis of glycolate esters, particularly ethyl glycolate, presents a reliable and high-yielding method suitable for laboratory-scale preparation. The direct amidation of glycolic acid offers a more atom-economical route but may require more rigorous conditions and purification. The controlled hydrolysis of glycolonitrile is a promising industrial method, though achieving high selectivity for the amide product can be a challenge. The choice of synthesis pathway will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis of this versatile chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. WO2006069129A1 - Method for the production of glycolic acid from ammonium glycolate by direct deammoniation - Google Patents [patents.google.com]

- 3. US20060160198A1 - Method for the production of glycolic acid from ammonium glycolate by direct deammoniation - Google Patents [patents.google.com]

2-Hydroxyacetamide IUPAC name

An In-depth Technical Guide to 2-Hydroxyacetamide

Introduction

This compound, a bifunctional organic molecule, serves as a fundamental building block in diverse areas of chemical research and development. Its structure, containing both a primary hydroxyl group and a primary amide group, allows for a wide range of chemical transformations. This versatility makes it a valuable starting material and intermediate in organic synthesis, medicinal chemistry, and materials science. This document provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers and drug development professionals.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, and it is also recognized by several common names and identifiers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for experimental design, including reaction setup and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 75.07 g/mol | [1][4][5][8] |

| Melting Point | 118-120 °C | [3][4][8] |

| Boiling Point | 133.7 °C (estimate) | [4][8] |

| Density | 1.415 g/cm³ (at -5 °C) | [4][8] |

| Water Solubility | 413.5 g/L (at 25 °C) | [4][9] |

| pKa | 13.28 ± 0.10 (Predicted) | [4][9] |

| LogP (XLogP3-AA) | -1.5 | [1][7] |

| Topological Polar Surface Area | 63.3 Ų | [1][9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

Chemical Reactivity and Synthesis

The dual functionality of this compound is central to its utility in chemical synthesis.[3] The hydroxyl and amide groups can be modified independently or utilized in concert for cyclization or polymerization reactions.[3]

4.1 Reactivity Profile

-

Reactions at the Hydroxyl Group : The primary alcohol can undergo common transformations such as esterification, etherification, and oxidation.[3]

-

Reactions at the Amide Group : The amide functionality can be subjected to hydrolysis, reduction to an amine, or further N-functionalization.[3]

4.2 Experimental Protocol: Synthesis of N-Substituted Hydroxyacetamides

A general and direct method for synthesizing N-substituted hydroxyacetamides involves the reaction of glycolic acid with a primary amine. This procedure avoids the need for ester intermediates or dehydrating agents.[10]

Protocol: Synthesis of N-Phenylmethyl Hydroxyacetamide (3a) [10]

-

Reactant Preparation : In a suitable reaction vessel, combine 2.00 g (26.3 mmol) of glycolic acid (1) and 2.82 g (26.3 mmol) of benzylamine (B48309) (2) at room temperature.

-

Reaction Conditions : Heat the mixture to 90 °C.

-

Stirring : Stir the reaction mixture at 90 °C for 1 hour.

-

Work-up and Purification : Upon completion, the resulting white solid can be purified by recrystallization from an appropriate solvent system (e.g., chloroform-hexane) to yield the desired product, N-phenylmethyl hydroxyacetamide (3a).

This direct amidation approach has been shown to produce high yields and can be adapted for various other amines.[10]

Applications in Research and Drug Development

This compound is a versatile scaffold with significant applications in medicinal chemistry and organic synthesis.

-

Synthetic Intermediate : It serves as a key intermediate in the synthesis of more complex molecules, including fine chemicals and potential drug candidates.[3]

-

Prodrug Development : Esters of N,N-disubstituted 2-hydroxyacetamides have been investigated as a highly biolabile prodrug class for delivering carboxylic acid agents.[11]

-

Medicinal Chemistry Scaffold : The hydroxyacetamide moiety is a recognized pharmacophore. Historically, its derivatives were explored as potential anticonvulsant agents.[10] More recently, this structural motif has gained prominence in the design of metalloenzyme inhibitors due to the ability of the related hydroxamic acid group to chelate metal ions like Zn(II).[12]

-

Histone Deacetylase (HDAC) Inhibitors : A significant application in modern drug development is the use of hydroxyacetamide derivatives in the design of Histone Deacetylase (HDAC) inhibitors.[12][13] HDACs are important targets in oncology, and several approved anticancer drugs are based on a hydroxamic acid core, which is structurally related to hydroxyacetamide.[12] The workflow for developing such inhibitors is illustrated below.

Caption: Workflow for the development of hydroxyacetamide-based HDAC inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards Identification : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14]

-

Precautionary Measures :

-

First Aid :

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[4][15]

References

- 1. This compound | C2H5NO2 | CID 69021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 598-42-5 [chemicalbook.com]

- 5. CAS 598-42-5 | this compound - Synblock [synblock.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C2H5NO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound CAS#: 598-42-5 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Esters of N,N-disubstituted 2-hydroxyacetamides as a novel highly biolabile prodrug type for carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetamide (glycolamide), a bifunctional molecule featuring both a primary hydroxyl and an amide group, serves as a versatile building block in organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on key transformations including esterification, etherification, and oxidation. This document details experimental protocols adapted for these reactions, presents available quantitative data, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemistry of this valuable compound.

Introduction

This compound (CAS: 598-42-5) is a structurally simple yet chemically significant molecule.[2] Its dual functionality allows for a range of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including potential drug candidates and specialty polymers.[1] The reactivity of the hydroxyl group, in particular, opens avenues for creating diverse derivatives with tailored properties. This guide will delve into the core reactions involving the hydroxyl moiety of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂H₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 75.07 g/mol | --INVALID-LINK-- |

| Melting Point | 118-120 °C | [1] |

| pKa (hydroxyl group) | ~13.28 (Predicted) | --INVALID-LINK-- |

| Water Solubility | 413.5 g/L | --INVALID-LINK-- |

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for chemical modification. It can participate in a variety of reactions, including esterification, etherification, and oxidation.[1] The electron-withdrawing nature of the adjacent amide group can influence the reactivity of the hydroxyl group.

Esterification

Esterification of the hydroxyl group in this compound can be achieved through reaction with various acylating agents, such as carboxylic acids (Fischer esterification) or acid anhydrides.

This reaction involves heating this compound with a carboxylic acid in the presence of an acid catalyst to produce an ester.

Experimental Protocol:

Objective: To synthesize 2-acetoxyacetamide via Fischer esterification.

Materials:

-

This compound

-

Acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of acetic acid (e.g., 10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-acetoxyacetamide.

Quantitative Data: Specific yield and reaction conditions for the Fischer esterification of this compound are not readily available in the searched literature. However, based on similar reactions, a moderate to good yield can be expected.

A common method for acetylation involves the use of acetic anhydride (B1165640) with a base catalyst, such as pyridine (B92270).

Experimental Protocol:

Objective: To synthesize 2-acetoxyacetamide using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (dry)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 equiv.) in dry pyridine under an inert atmosphere.

-

Cool the solution to 0 °C and add acetic anhydride (1.5–2.0 equiv.) dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene to remove pyridine.

-

Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Quantitative Data: Quantitative data for this specific reaction is not available in the searched literature. Yields for acetylations of similar primary alcohols are typically high.

Characterization of 2-Acetoxyacetamide: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for 2-acetoxyacetamide is not readily available in the searched literature.

Etherification

The hydroxyl group of this compound can be converted to an ether via reactions like the Williamson ether synthesis.

This method involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol:

Objective: To synthesize 2-methoxyacetamide (B107977).

Materials:

-

This compound

-

Sodium hydride (NaH) or other strong base

-

Methyl iodide (or another methylating agent)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-methoxyacetamide.

Quantitative Data: Specific yield data for the synthesis of 2-methoxyacetamide via Williamson ether synthesis is not readily available.

Characterization of 2-Methoxyacetamide: Spectroscopic data for 2-methoxyacetamide is available and summarized in Table 2.

| Spectroscopy | Data |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| IR (KBr) | Peaks corresponding to N-H, C=O, and C-O stretching are expected.[3] |

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde without further oxidation of the amide. Reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation are suitable for this transformation.

Experimental Protocol (using PCC):

Objective: To synthesize 2-oxoacetamide.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

Procedure:

-

To a stirred suspension of PCC (1.5 eq) and Celite in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude 2-oxoacetamide.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data: Specific yields for the PCC oxidation of this compound are not reported in the searched literature.

Visualization of Pathways and Workflows

Reaction Pathways of the Hydroxyl Group

References

An In-depth Technical Guide to the Reactivity of the Amide Group in 2-Hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetamide (glycolamide), a bifunctional molecule featuring both a primary hydroxyl and a primary amide group, serves as a versatile building block in organic synthesis and is a relevant motif in medicinal chemistry. The reactivity of its amide functionality is central to its utility in the synthesis of a diverse array of chemical entities. This technical guide provides a comprehensive overview of the core reactions involving the amide group of this compound, including hydrolysis, reduction, N-alkylation, intramolecular cyclization, and the Hofmann rearrangement. This document details the underlying mechanisms, provides experimental protocols for key transformations, and presents quantitative data where available. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical behavior of this important molecule.

Introduction

This compound (CAS: 598-42-5), also known as glycolamide, is a water-soluble, crystalline solid with a melting point of 118-120 °C.[1] Its structure combines a primary alcohol and a primary amide, rendering it capable of undergoing a wide range of chemical transformations at either or both functional groups.[1] This bifunctionality makes it a valuable precursor in the synthesis of polymers, potential drug candidates, and other fine chemicals.[1] The amide group, while generally considered to be of low reactivity among carboxylic acid derivatives, can be induced to react under specific conditions, offering pathways to amines, functionalized amides, and heterocyclic systems. This guide focuses specifically on the reactivity of the amide moiety.

Core Reactivity of the Amide Group

The reactivity of the amide group in this compound is influenced by the presence of the adjacent hydroxyl group. The primary reactions of the amide include hydrolysis, reduction to an amine, N-alkylation, intramolecular cyclization, and the Hofmann rearrangement.

Hydrolysis

The hydrolysis of the amide bond in this compound to yield glycolic acid and ammonia (B1221849) can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate. Kinetic studies on the acid-catalyzed hydrolysis of simple amides like acetamide (B32628) and propionamide (B166681) in aqueous ethylene (B1197577) glycol have shown the reaction to be second-order overall (first-order in both amide and acid). The rate of hydrolysis is observed to decrease with a decrease in the polarity of the solvent medium.

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Acetamide in Water + Ethylene Glycol (EG) Media at 65°C

| % EG (w/w) | 10⁵ * k (L mol⁻¹ s⁻¹) |

| 0 | 11.22 |

| 10 | 9.77 |

| 20 | 8.32 |

| 40 | 5.89 |

| 60 | 4.17 |

| 80 | 2.95 |

A general procedure for the acid-catalyzed hydrolysis of a primary amide is as follows:

-

Dissolve the amide (1 equivalent) in an aqueous solution of a strong acid (e.g., 1 M HCl).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or NMR spectroscopy).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the carboxylic acid product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Diagram 1: General Workflow for Acid-Catalyzed Amide Hydrolysis

References

Spectroscopic Profile of 2-Hydroxyacetamide: A Technical Guide

Introduction

2-Hydroxyacetamide (also known as glycolamide) is a simple, bifunctional organic molecule containing both a hydroxyl and an amide group. Its structural features make it a valuable building block in organic synthesis and a compound of interest in various research fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its characterization, identification, and the analysis of reaction pathways involving this molecule. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Please note that while the IR data is based on experimental sources, the NMR and MS data are predicted based on established spectroscopic principles and computational models, due to the limited availability of comprehensive experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Broad Singlet | 1H | Amide (-NH) |

| ~7.0 | Broad Singlet | 1H | Amide (-NH) |

| ~4.1 | Singlet | 2H | Methylene (-CH₂) |

| ~3.5 | Broad Singlet | 1H | Hydroxyl (-OH) |

Note: The chemical shifts of amide and hydroxyl protons are highly dependent on solvent and concentration and may exchange, potentially appearing as a single broad peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | Quaternary | Carbonyl (C=O) |

| ~62 | Primary | Methylene (-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Experimental IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430 | Strong, Broad | O-H Stretch (Alcohol) |

| 3350, 3180 | Strong, Broad | N-H Stretch (Amide) |

| 1655 | Strong | C=O Stretch (Amide I) |

| 1620 | Medium | N-H Bend (Amide II) |

| 1420 | Medium | C-N Stretch |

| 1070 | Strong | C-O Stretch (Alcohol) |

Data sourced from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 75 | Moderate | [M]⁺ (Molecular Ion) |

| 44 | High | [CONH₂]⁺ |

| 43 | Moderate | [CH₂=C=O]⁺ |

| 31 | High | [CH₂OH]⁺ |

| 30 | Moderate | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of solid this compound.

Materials:

-

This compound (solid powder)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Collect the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain a mass spectrum of this compound.

Materials:

-

This compound

-

Mass spectrometer with an electron ionization source

-

Direct insertion probe or GC inlet system

Procedure:

-

Sample Introduction: Introduce a small amount of this compound into the ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC) inlet for volatile samples.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Hydroxyacetamide (also known as glycolamide). Due to the limited availability of experimentally determined thermodynamic data in publicly accessible literature, this guide synthesizes available physical properties, computationally predicted values, and detailed experimental protocols for the determination of key thermodynamic parameters.

Core Thermodynamic and Physical Properties

Table 1: Physical and Predicted Thermodynamic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂ | [1] |

| Molar Mass | 75.067 g/mol | [1] |

| Melting Point | 118-120 °C | N/A |

| Boiling Point (rough estimate) | 133.7 °C | N/A |

| Density (-5 °C) | 1.415 g/cm³ | N/A |

| Standard Enthalpy of Formation (hf°) | -315.63 kJ/mol | [2] (Joback Method - Predicted) |

| Standard Gibbs Free Energy of Formation (gf°) | -233.33 kJ/mol | [2] (Joback Method - Predicted) |

| Enthalpy of Fusion (hfus) | 11.82 kJ/mol | [2] (Joback Method - Predicted) |

| Enthalpy of Vaporization (hvap) | 54.11 kJ/mol | [2] (Joback Method - Predicted) |

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. These values are theoretical estimations and await experimental verification.

The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for the following properties, although the specific values require a subscription to access:

-

Triple point temperature[1]

-

Normal boiling temperature[1]

-

Critical temperature, pressure, and density[1]

-

Vapor pressure and phase boundary pressure as a function of temperature[1]

-

Enthalpy of phase transition (for Crystal 1 to Liquid in equilibrium with Gas)[1]

-

Heat capacity at constant pressure (Ideal Gas) as a function of temperature[1]

-

Enthalpy (Ideal Gas) as a function of temperature[1]

Experimental Protocols for Thermodynamic Property Determination

This section outlines detailed methodologies for the experimental determination of key thermodynamic properties of solid organic compounds like this compound, based on established techniques reported in the scientific literature.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

Methodology:

-

Sample Preparation: A sample of high-purity this compound is dried and pressed into a pellet of known mass.

-

Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a certified standard, typically benzoic acid.

-

Combustion: The pellet is placed in a crucible inside a sealed "bomb" which is then pressurized with pure oxygen. The sample is ignited, and the temperature increase of the surrounding water bath is meticulously recorded.

-

Calculation of Enthalpy of Combustion: The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.

-

Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Determination of Heat Capacity and Standard Molar Entropy

The standard molar entropy (S°) of a substance at a given temperature is determined from its heat capacity (Cp) measured as a function of temperature from near absolute zero. Several calorimetric techniques are employed for this purpose.

Experimental Workflow for Heat Capacity Measurement:

Methodologies for Heat Capacity Measurement:

-

Relaxation Calorimetry (Physical Property Measurement System - PPMS): This technique is ideal for measuring the heat capacity of small, powdered samples at low temperatures (typically from below 2 K up to 400 K).

-

A small, known mass of the powdered sample is sealed in a sample holder (e.g., an aluminum DSC pan) with a thermal grease to ensure good thermal contact.

-

The sample is subjected to a heat pulse, and the subsequent thermal relaxation back to the base temperature is measured as a function of time.

-

The heat capacity is determined from the analysis of this relaxation curve.

-

-

Tian-Calvet Calorimetry: This is a type of heat-flux differential scanning calorimetry known for its high sensitivity.

-

A known mass of the sample is placed in a crucible within the calorimeter.

-

The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference crucible.

-

The heat capacity is calculated from the differential heat flow. This method is typically used for measurements at or above room temperature.

-

-

Power Compensation Differential Scanning Calorimetry (DSC): In this technique, the sample and a reference are maintained at the same temperature by independent heaters.

-

A known mass of the sample is placed in a DSC pan.

-

As the temperature is ramped up, the difference in power supplied to the sample and reference heaters required to maintain them at the same temperature is measured.

-

This power difference is directly proportional to the heat capacity of the sample.

-

Calculation of Standard Molar Entropy:

The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. Therefore, the standard molar entropy at 298.15 K can be calculated by integrating the heat capacity data:

S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp(T)/T) dT

This involves measuring the heat capacity from as low a temperature as possible up to 298.15 K. The integral is determined graphically as the area under the curve of a plot of Cp/T versus T. The entropy changes of any phase transitions that occur below 298.15 K must also be added.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states at 298.15 K, using the following equation:

ΔfG° = ΔfH° - TΔfS°

where ΔfS° is the standard entropy of formation, calculated from the standard molar entropies of the compound and its elements.

Logical Relationship for Thermodynamic Parameter Derivation:

Conclusion

This technical guide has summarized the currently available thermodynamic information for this compound and provided detailed experimental frameworks for the determination of its core thermodynamic properties. While predicted values for enthalpy and Gibbs free energy of formation are available, experimental validation through techniques such as bomb calorimetry and low-temperature heat capacity measurements is crucial for establishing a definitive thermochemical dataset for this important compound. The detailed protocols and workflows presented herein offer a robust guide for researchers undertaking such experimental investigations.

References

Unveiling the Solid-State Architecture of 2-Hydroxyacetamide: A Crystallographic and Methodological Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of a polymorph of 2-hydroxyacetamide, a molecule of interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its solid-state conformation and the experimental protocols for its characterization.

Core Crystallographic Data

The crystal structure of this compound (also referred to as N-hydroxyacetamide in some literature) has been determined by single-crystal X-ray diffraction. A recently identified polymorph crystallizes in the monoclinic space group P2₁/c.[1][2] Key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data for this compound (P2₁/c Polymorph) [1][2]

| Parameter | Value |

| Chemical Formula | C₂H₅NO₂ |

| Formula Weight | 75.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.432(3) |

| b (Å) | 5.163(2) |

| c (Å) | 15.318(6) |

| α (°) | 90 |

| β (°) | 99.19(3) |

| γ (°) | 90 |

| Volume (ų) | 657.4(4) |

| Z | 8 |

| Z' | 2 |

| Density (calculated) (g/cm³) | 1.515 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.126 |

| Temperature (K) | 100(2) |

Table 2: Data Collection and Structure Refinement Details [1][2]

| Parameter | Value |

| Radiation | MoKα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | 6.8 to 60.0 |

| Index ranges | -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -21 ≤ l ≤ 21 |

| Reflections collected | 11910 |

| Independent reflections | 1928 [R(int) = 0.045] |

| Data / restraints / parameters | 1928 / 0 / 107 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.101 |

| R indices (all data) | R₁ = 0.054, wR₂ = 0.108 |

| Largest diff. peak and hole (e.Å⁻³) | 0.31 and -0.21 |

| CCDC Deposition Number | 2250790 |

Note: Specific bond lengths and angles were not explicitly provided in the primary literature reviewed. For detailed atomic coordinates and geometric parameters, direct retrieval of the Crystallographic Information File (CIF) from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number is recommended.

Experimental Protocols

A detailed understanding of the methodologies employed in crystal structure determination is crucial for reproducibility and critical evaluation of the data.

Synthesis and Crystallization

The synthesis of this compound for crystallographic analysis typically follows established organic chemistry protocols. A general method involves the ammonolysis of an appropriate ester of glycolic acid.

Protocol for Synthesis:

-

Ethyl glycolate (B3277807) is reacted with a solution of ammonia (B1221849) in an appropriate solvent, such as ethanol.

-

The reaction mixture is stirred at room temperature for a specified period to allow for the completion of the amidation reaction.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Protocol for Crystallization: High-quality single crystals suitable for X-ray diffraction are paramount.

-

The crude this compound is purified by recrystallization. A suitable solvent, such as ethyl acetate, is used.[2]

-

The crude product is dissolved in the hot solvent to achieve saturation.

-

The solution is then allowed to cool slowly to room temperature. This slow cooling process promotes the formation of well-ordered single crystals.

-

The resulting crystals are isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5]

Data Collection and Processing:

-

A suitable single crystal is selected and mounted on a goniometer head.[5]

-

The crystal is placed in a stream of cold nitrogen gas to maintain a stable temperature, typically around 100 K, which minimizes thermal vibrations of the atoms.

-

The diffractometer, equipped with a radiation source (e.g., MoKα), directs a beam of X-rays onto the crystal.

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

-

The collected raw data (a series of images) are then processed. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for various experimental factors.[6]

Structure Solution and Refinement:

-

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

-

The structural model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the logical flow of the experimental and computational steps involved in determining the crystal structure of this compound.

Hydrogen Bonding Network in this compound

The crystal packing of the P2₁/c polymorph of this compound is characterized by a network of intermolecular hydrogen bonds. In this polymorph, there are two independent molecules (Z' = 2) in the asymmetric unit.[1][2] These molecules are linked through hydrogen bonding interactions, which are fundamental to the stability of the crystal lattice. The primary hydrogen bond donors are the hydroxyl (-OH) and amide (-NH₂) groups, while the carbonyl (=O) and hydroxyl (-OH) oxygens act as acceptors.

The diagram below provides a simplified representation of the key hydrogen bonding interactions that contribute to the supramolecular assembly.

References

2-Hydroxyacetamide: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyacetamide, also known as glycolamide, is a bifunctional molecule that serves as a valuable and versatile precursor in organic synthesis. Its dual reactivity, stemming from the presence of both a primary hydroxyl and an amide group, allows for its strategic incorporation into a variety of complex molecular architectures, particularly nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of key heterocyclic scaffolds, such as oxazoles and pyrazines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this building block in drug discovery and development programs. Furthermore, the biological significance of the resulting heterocyclic compounds, with a focus on their role as tubulin polymerization inhibitors, is discussed.

Introduction

This compound is a readily available and highly functionalized starting material that offers a convenient entry point for the synthesis of diverse organic compounds.[1] Its simple structure, combining a nucleophilic hydroxyl group and an amide moiety capable of various transformations, makes it an attractive building block for the construction of molecules with potential therapeutic applications.[1] This guide will delve into the practical applications of this compound as a precursor for the synthesis of oxazole (B20620) and pyrazine (B50134) ring systems, which are prevalent motifs in many biologically active compounds.

Synthesis of Oxazole Derivatives

The oxazole scaffold is a key structural component in numerous pharmaceuticals and natural products.[2] The Robinson-Gabriel synthesis provides a classical and effective method for the construction of oxazoles, which typically involves the cyclodehydration of 2-acylamino-ketones.[3] this compound can be readily converted into the necessary 2-acylamino-ketone intermediate, making it a valuable starting point for this transformation.

General Synthetic Pathway to 2,4-Disubstituted Oxazoles

The synthesis of 2,4-disubstituted oxazoles from this compound can be achieved through a two-step sequence involving an initial N-acylation followed by a cyclodehydration reaction with a suitable α-haloketone.

References

The Discovery of 2-Hydroxyacetamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The 2-hydroxyacetamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its inherent ability to engage in multiple hydrogen bonding interactions, coupled with its synthetic tractability, has positioned it as a cornerstone for the development of a diverse array of therapeutic agents. Derivatives of this core have demonstrated significant potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the discovery of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthetic Strategies

The synthesis of this compound derivatives can be accomplished through several reliable synthetic routes. A common and highly effective method involves the coupling of an activated carboxylic acid intermediate with hydroxylamine (B1172632) or a substituted amine, followed by functional group manipulations.

General Experimental Protocol: Synthesis of N-Substituted 2-Hydroxyacetamides

A prevalent method for synthesizing the target compounds is the aminolysis of the corresponding esters with hydroxylamine.[1]

Step 1: Synthesis of Intermediate Ester (e.g., Ethyl 2-(substituted-sulfanyl)acetate)

-

To a solution of a substituted thiol (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the completion of the reaction.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate ester.

Step 2: Synthesis of the Final N-Hydroxyacetamide Derivative

-

Prepare a fresh solution of hydroxylamine by stirring hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq) and a base like potassium hydroxide (B78521) (KOH, 3.5 eq) in methanol (B129727) at 0-5 °C for 30 minutes. Filter the resulting precipitate (KCl).[1]

-

Add the intermediate ester (1.0 eq) to the filtrate containing free hydroxylamine.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 5-6 at 0-5 °C.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final N-hydroxyacetamide derivative.

This protocol is adaptable for a wide range of derivatives, with variations in solvents, bases, and reaction times depending on the specific substrates used.

Biological Activities and Quantitative Data

This compound derivatives have been identified as potent modulators of several key biological targets. Their activity is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀), 50% growth inhibition (GI₅₀), or minimum inhibitory concentration (MIC). The following tables summarize the quantitative data for representative derivatives across different therapeutic areas.

Anticancer and HDAC Inhibitory Activity

A significant focus of research has been on the development of this compound derivatives as anticancer agents, particularly as Histone Deacetylase (HDAC) inhibitors. The hydroxamic acid moiety is a well-established zinc-binding group that effectively chelates the Zn²⁺ ion in the active site of HDAC enzymes.

| Compound ID | Target/Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |

| FP10 | HDAC Enzyme Mix | HDAC Inhibition | 0.09 | |

| SAHA (Standard) | HDAC Enzyme Mix | HDAC Inhibition | 0.057 | |

| FP9 | MCF-7 (Breast Cancer) | Cytotoxicity (GI₅₀) | 22.8 | |

| Adriamycin (Standard) | MCF-7 (Breast Cancer) | Cytotoxicity (GI₅₀) | < 50.2 | |

| Thiazolyl-hydroxamate 9b | HDAC6 | HDAC Inhibition | > 100 | [2] |

| Thiazolyl-hydroxamate 9b | HDAC4 | HDAC Inhibition | 48.8 | [2] |

| Vorinostat (Standard) | HDAC4 / HDAC6 | HDAC Inhibition | 0.35 / 0.007 | [2] |

Antimicrobial Activity

Certain derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |

| Benzonaptho-substituted | Klebsiella pneumoniae | 20 | [3] |

| Tolyl-substituted | Staphylococcus aureus | 10-20 | [3] |

| Hydrazide-hydrazone 16 | S. aureus (MRSA) | 1.95 | [4] |

| Nitrofurantoin (Standard) | S. aureus (MRSA) | 7.81 | [4] |

| Streptomyces sp.S2A Extract | Micrococcus luteus | 7.8 | [5] |

| Streptomyces sp.S2A Extract | Escherichia coli | 15.62 | [5] |

| Streptomyces sp.S2A Extract | Fusarium moniliforme | 15.62 | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has also been explored, with some compounds showing inhibition of key inflammatory mediators.

| Compound ID | Target/Assay | IC₅₀ (nM) | Reference |

| SAHA | LPS-induced TNF-α | 50-200 | [6] |

| TSA (Standard) | LPS-induced TNF-α | 50-200 | [6] |

| SAHA | IL-12/IL-18 induced IFNγ | 740 | [6] |

| TSA (Standard) | IL-12/IL-18 induced IFNγ | 490 | [6] |

| Acetamide 40006 | LPS-induced NO production | > 10,000 (Significant reduction at 0.1-10 µM) | [7] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific molecular pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for rational drug design.

Histone Deacetylase (HDAC) Inhibition

Many this compound derivatives function as HDAC inhibitors. They typically consist of a zinc-binding group (the hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. The hydroxamic acid chelates the zinc ion in the HDAC active site, blocking its catalytic activity. This leads to the hyperacetylation of lysine (B10760008) residues on histone tails, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.

HIF Prolyl 4-Hydroxylase (PHD) Inhibition

Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated by Prolyl 4-Hydroxylase (PHD) enzymes. This modification marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) protein complex and subsequent degradation by the proteasome. Certain this compound derivatives can inhibit PHD, preventing HIF-1α degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

References

- 1. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A [mdpi.com]

- 6. WO2003013493A1 - Histone deacetylase enzyme-inhibiting derivatives of hydroxamic acid as new cytokine synthesis-inhibiting anti-inflammatory drugs - Google Patents [patents.google.com]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of novel 2-Hydroxyacetamide analogs

An In-depth Technical Guide to the Potential Applications of Novel 2-Hydroxyacetamide Analogs

For: Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a versatile and fundamental building block in medicinal chemistry. Its dual functionality, featuring a primary alcohol and a primary amide group, allows for extensive chemical modification, making it a valuable starting point for the development of novel therapeutic agents.[1] This technical guide explores the burgeoning potential of this compound analogs across various therapeutic areas, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Chemical Reactivity

The utility of the this compound structure stems from the reactivity of its two functional groups:

-

Hydroxyl Group (-OH): Undergoes common transformations such as esterification, etherification, and oxidation.[1]

-

Amide Group (-CONH2): Can be subjected to hydrolysis, reduction, or further functionalization at the nitrogen atom.[1]

-

Bifunctional Reactivity: The presence of both groups enables cyclization reactions and the formation of specific polymers.[1]

This inherent chemical versatility has enabled researchers to synthesize a wide array of derivatives with diverse pharmacological activities.

Key Therapeutic Applications and Efficacy Data

Novel this compound analogs have shown significant promise as enzyme inhibitors, anticancer agents, and antioxidants. The following sections summarize their activity in these key areas.

Enzyme Inhibition

The this compound moiety, particularly when converted to a hydroxamic acid (-CONHOH), is a potent zinc-binding group. This feature is central to its ability to inhibit zinc-containing enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

HDAC enzymes play a critical role in gene transcription, and their inhibitors are a major focus in cancer therapy.[2][3] Hydroxyacetamide-based compounds have emerged as effective HDAC inhibitors.

Table 1: HDAC Inhibitory and Antiproliferative Activity of this compound Analogs

| Compound ID | Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| FP10 | HDAC Enzyme Mixture | Inhibitory Activity | 0.09 | [4] |

| SAHA (Standard) | HDAC Enzyme Mixture | Inhibitory Activity | 0.057 | [4] |

| FP9 | MCF-7 (Breast Cancer) | Cell Proliferation | 22.8 | [4] |

| Adriamycin (Standard) | MCF-7 (Breast Cancer) | Cell Proliferation | -50.2 | [4] |

| 4a | HDAC8 | Inhibitory Activity | 3.15 | [2] |

MAOs are important targets for antidepressant drugs.[5] A series of 2-phenoxyacetamide (B1293517) analogs have been identified as potent and selective MAO inhibitors.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Phenoxyacetamide Analogs

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 12 | MAO-A | - | 245 | [5][6] |

| Compound 21 | MAO-A | 0.018 | - | [5][6] |

| Compound 21 | MAO-B | 0.07 | - | [5][6] |

Certain sulfonamide derivatives incorporating an acetamide (B32628) structure have demonstrated potent inhibition of various human carbonic anhydrase (hCA) isoforms, which are implicated in several diseases.

Table 3: Carbonic Anhydrase (CA) Inhibitory Activity of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) Conjugates

| Compound ID | Target Isoform | Kᵢ (nM) | Reference |

| 2h | hCA I | 45.10 | [7] |

| 2h | hCA II | 5.87 | [7] |

| 2h | hCA XII | 7.91 | [7] |

| Acetazolamide (Standard) | hCA II | - | - |

| Acetazolamide (Standard) | hCA XII | 5.70 | - |

Anticancer and Cytotoxic Activity

Beyond specific enzyme inhibition, various hydroxyacetamide derivatives have demonstrated broad cytotoxic and antiproliferative effects against cancer cell lines.

Table 4: Cytotoxic and Anticancer Activity of Novel Analogs

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| FP2 | Brine Shrimp | Lethality Assay | 7.7 µg/mL | [8] |

| OSe Hybrid 8 | HepG2 (Liver Cancer) | Antiproliferative | 7.57 | [9] |

| OSe Hybrid 8 | MCF-7 (Breast Cancer) | Antiproliferative | 9.86 | [9] |

| OSe Hybrid 15 | HepG2 (Liver Cancer) | Antiproliferative | 15.83 | [9] |

| OSe Hybrid 15 | MCF-7 (Breast Cancer) | Antiproliferative | 21.58 | [9] |

Antioxidant and Other Biological Activities

Derivatives have also been explored for their antioxidant, metal-chelating, and antimicrobial properties.

Table 5: Antioxidant and Antimicrobial Activities

| Compound ID | Assay Type | Result | Reference |

| FP4 | DPPH Scavenging | Best molecule vs. Ascorbic Acid | [8] |

| FP4 | Metal Chelating | Better than standard EDTA | [8] |

| OSe Hybrid 8 | C. albicans Inhibition | 91.7% Inhibition | [9] |

| OSe Hybrid 8 | S. aureus Inhibition | 90.5% Inhibition | [9] |

| Compound 8 | DPPH Scavenging | %DPPH = 90.09% | [10] |

| Compound 8 | SOD-mimic | %SOD = 99.02% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in the development of this compound analogs.

Synthesis of 2-Phenoxyacetamide Analogs[6]

-

Reaction Setup: Dissolve a substituted phenol (B47542) (1 equivalent) and 2-chloroethanamide (1.2 equivalents) in a suitable solvent such as acetone.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2 equivalents) to the mixture to act as a base.

-

Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-